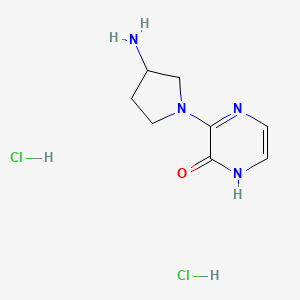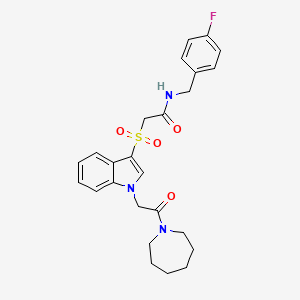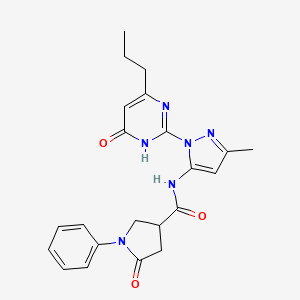![molecular formula C19H17FN2O3 B2794063 1-[(2-fluorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898438-15-8](/img/structure/B2794063.png)
1-[(2-fluorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-fluorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrazine-2,3-dione core substituted with fluorophenyl and methoxy-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazine-2,3-dione core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrazine core.
Attachment of the methoxy-methylphenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the methoxy-methylphenyl group is introduced to the pyrazine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-fluorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and catalysts (e.g., palladium on carbon) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxy-methylphenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)pyrazine-2,3-dione
- 1-[(2-Bromophenyl)methyl]-4-(2-methoxy-5-methylphenyl)pyrazine-2,3-dione
- 1-[(2-Iodophenyl)methyl]-4-(2-methoxy-5-methylphenyl)pyrazine-2,3-dione
Uniqueness: 1-[(2-fluorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Further research and development may unlock new potentials for this intriguing compound.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-13-7-8-17(25-2)16(11-13)22-10-9-21(18(23)19(22)24)12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCFQNHMTPWDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B2793984.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2793987.png)





![3-[(2-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid](/img/structure/B2794002.png)
![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one](/img/structure/B2794003.png)
